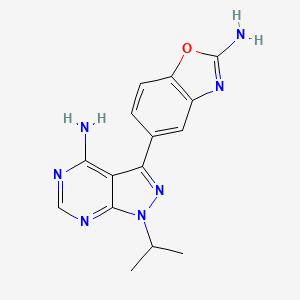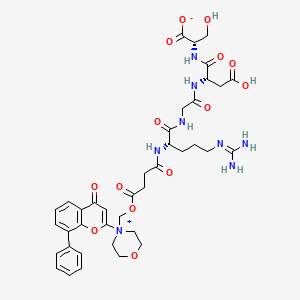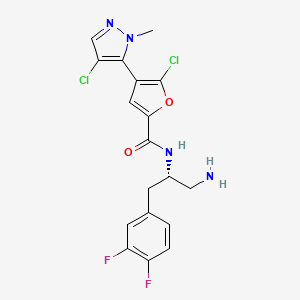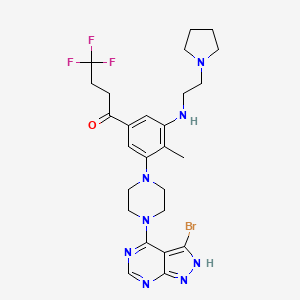
Pinometostat
Descripción general
Descripción
Pinometostat es un inhibidor de molécula pequeña de primera clase de la metiltransferasa de histonas disruptor del silenciamiento telomérico 1-like (DOT1L). Se ha investigado principalmente por su potencial en el tratamiento de reordenamientos del gen de la leucemia mieloide aguda (MLL), que están asociados con formas agresivas de leucemia .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de la metilación de histonas en la regulación genética.
Biología: Investigado por sus efectos en los procesos celulares y la expresión genética.
Medicina: Explorado principalmente por su potencial terapéutico en el tratamiento de leucemias con reordenamiento de MLL.
Industria: Posibles aplicaciones en el desarrollo de terapias dirigidas para el tratamiento del cáncer.
Mecanismo De Acción
Pinometostat ejerce sus efectos inhibiendo selectivamente la enzima DOT1L, que es responsable de la metilación de la histona H3 en la lisina 79 (H3K79). Esta metilación se asocia con la activación de genes involucrados en la leucemia. Al inhibir DOT1L, this compound reduce la metilación de H3K79, lo que lleva a la regulación a la baja de la expresión genética leucémica y la inhibición subsiguiente de la proliferación de células leucémicas .
Análisis Bioquímico
Biochemical Properties
Pinometostat is a selective inhibitor of DOT1L, with sub-nanomolar affinity and >37,000 fold selectivity against non-MLL histone methyltransferases . It functions by occupying the S-adenosyl methionine (SAM) binding pocket and inducing conformational changes in DOT1L .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those involved in leukemia. It reduces histone H3 lysine 79 methylation (H3K79me2), decreases MLL target gene expression, and selectively kills leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of the DOT1L enzyme. This results in reduced methylation of histone H3 lysine 79 at MLL target genes, ultimately leading to decreased expression of critical genes for hematopoietic differentiation, including HOXA9 and MEIS1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated anti-tumor efficacy in xenograft models of MLL-r leukemia, with dose-dependent reductions in dimethyl lysine 79 on histone H3 (H3K79me2) as well as HOXA9 and MEIS1 transcript levels .
Dosage Effects in Animal Models
In animal models, this compound has shown high clearance mediated largely via hepatic oxidative metabolism
Metabolic Pathways
This compound is involved in the metabolic pathway of histone methylation. It inhibits the DOT1L enzyme, which is responsible for the methylation of histone H3 lysine 79 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Pinometostat se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central y la funcionalización posterior. La ruta sintética generalmente involucra los siguientes pasos:
- Formación de la estructura central a través de reacciones de ciclización.
- Funcionalización de la estructura central con varios sustituyentes para lograr las propiedades farmacológicas deseadas.
- Purificación y caracterización del producto final para garantizar su pureza y eficacia .
Métodos de producción industrial: La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. El proceso también involucra estrictas medidas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de reacciones: Pinometostat sufre varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes sustituyentes en la molécula de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .
Comparación Con Compuestos Similares
Pinometostat es único en su inhibición selectiva de DOT1L. Los compuestos similares incluyen:
EPZ004777: Otro inhibidor de DOT1L con una actividad robusta en modelos preclínicos pero propiedades farmacocinéticas inadecuadas para la aplicación clínica.
This compound destaca por su eficacia clínica y su perfil de seguridad, lo que lo convierte en un candidato prometedor para las terapias combinadas en el tratamiento de la leucemia .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOLMYKSYSZQS-XKHGBIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720950 | |
| Record name | Pinometostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380288-87-8, 1380288-88-9 | |
| Record name | Pinometostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinometostat, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinometostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pinometostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PINOMETOSTAT, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
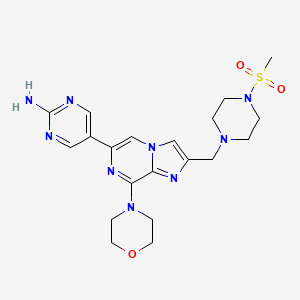
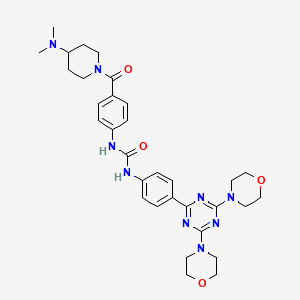
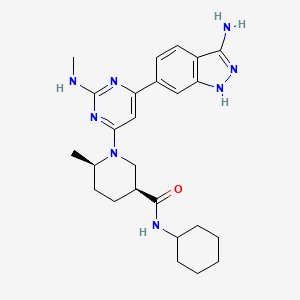
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
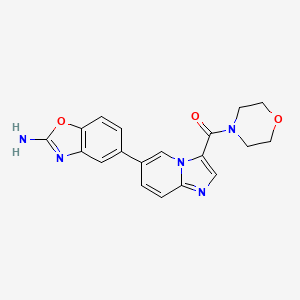
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)
